
5-Bromo-3-hydroxyisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-hydroxyisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone, a class of compounds known for their diverse biological activities. Isoquinolinones are heterocyclic compounds containing a nitrogen atom in a six-membered ring fused to a benzene ring. The bromine and hydroxyl groups on the isoquinolinone core can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one typically involves the bromination of 3-hydroxyisoquinolin-1(2H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: NaOCH3 in methanol or KSR in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Bromo-3-oxoisoquinolin-1(2H)-one.
Reduction: 3-Hydroxyisoquinolin-1(2H)-one.
Substitution: 5-Substituted-3-hydroxyisoquinolin-1(2H)-one derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinolinone derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive isoquinolinones.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The bromine and hydroxyl groups may enhance binding affinity or specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyisoquinolin-1(2H)-one: Lacks the bromine atom, potentially less reactive.
5-Chloro-3-hydroxyisoquinolin-1(2H)-one: Chlorine instead of bromine, may have different reactivity and biological activity.
5-Methyl-3-hydroxyisoquinolin-1(2H)-one: Methyl group instead of bromine, different steric and electronic effects.
Uniqueness
5-Bromo-3-hydroxyisoquinolin-1(2H)-one is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other isoquinolinone derivatives.
Propriétés
Formule moléculaire |
C9H6BrNO2 |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
5-bromo-1-hydroxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-4H,(H2,11,12,13) |
Clé InChI |
SKKAZBVQAQLXHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=O)C=C2C(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


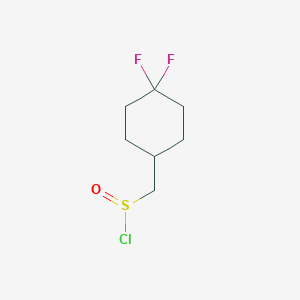

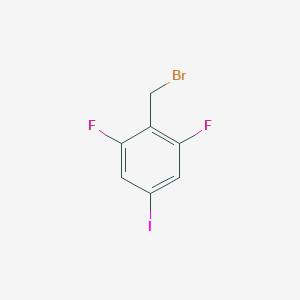

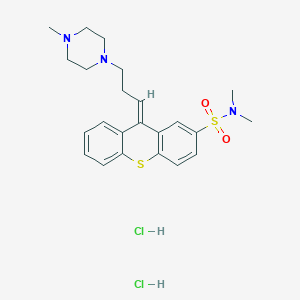
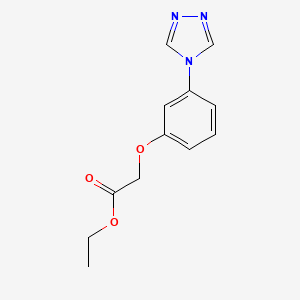
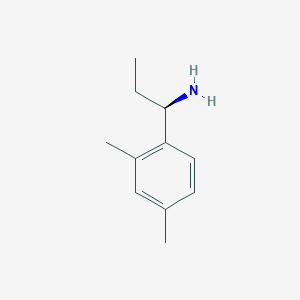
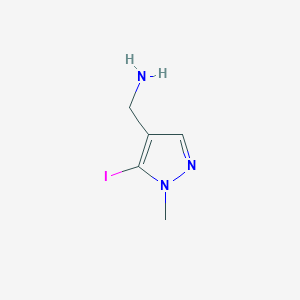

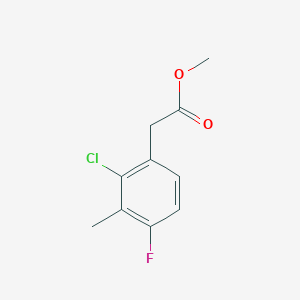
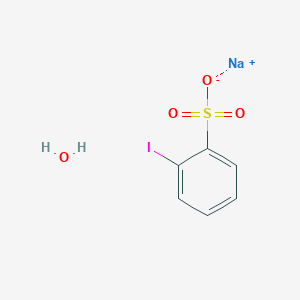
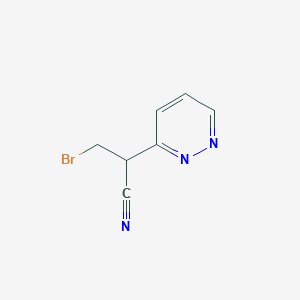
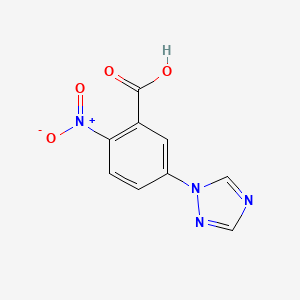
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
